molecular formula C7H8N4 B3259138 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine CAS No. 31375-19-6

7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine

Cat. No.: B3259138
CAS No.: 31375-19-6
M. Wt: 148.17 g/mol
InChI Key: CSMPTERAYATUMH-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine (CAS 31375-19-6) is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . This fused pyrimidopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological relevance and its capacity to engage in hydrogen bonding, which is crucial for binding to biological targets . The presence of the methyl group at the 7-position and the dihydrogenated nature of one of the pyrimidine rings introduce specific structural and electronic features that can be exploited for molecular design, potentially enhancing binding affinity, improving metabolic stability, and modulating selectivity . Researchers value this core structure for its significant role in the design and development of new pharmacologically active compounds. Pyrimido[4,5-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities in research, including acting as potent and selective cyclin-dependent kinase (CDK) inhibitors with anti-tumor properties , as well as exhibiting antimicrobial, anti-inflammatory, and antioxidant effects . The structural diversity of this class of compounds allows for the fine-tuning of a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile . This compound serves as a key synthetic intermediate and building block for constructing more complex molecules to explore structure-activity relationships (SAR) in drug discovery programs . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-3-6-2-8-4-10-7(6)11-5/h3-4H,2H2,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMPTERAYATUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CN=CNC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Rational Design of 7 Methyl 1,4 Dihydropyrimido 4,5 D Pyrimidine Analogues

Structure-Activity Relationship (SAR) Studies

The biological activity of 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine analogues is profoundly influenced by the nature and position of substituents on the core scaffold. Extensive Structure-Activity Relationship (SAR) studies have been conducted to delineate the impact of these modifications, providing crucial insights for the rational design of more potent and selective agents.

Influence of Substituents at Specific Positions on Biological Activity

Systematic modifications at various positions of the pyrimido[4,5-d]pyrimidine (B13093195) ring have revealed key determinants of biological activity. The substitution patterns at the C2, C4, C5, and C7 positions have been shown to be particularly critical in dictating the potency and selectivity of these compounds against different biological targets.

For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibition, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines demonstrated that the nature of the substituent at each of these positions plays a significant role in inhibitory activity. nih.gov One of the most potent compounds in a studied series, with an IC50 of 0.05 µM against CDK2, highlights the importance of specific substitutions for high-affinity binding. nih.gov

Similarly, in the development of antiviral and anticancer agents, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been investigated. The presence of a cyclopropylamino group and an aminoindane moiety was found to be particularly effective against human coronavirus 229E (HCoV-229E). mdpi.com Furthermore, certain derivatives exhibited efficacy against several hematological cancer cell lines, underscoring the role of C4 and C7 substituents in directing the therapeutic application of these compounds. mdpi.com

In the realm of neuroprotective agents, a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and evaluated for their antioxidant and anti-Aβ aggregation properties. mdpi.com SAR analysis of these compounds revealed that double substitution at the 2 and 5 positions with alkyl groups, combined with a substituent at the para position of the aromatic ring attached to the amine, was crucial for neuroprotective activity. mdpi.com

The following interactive table summarizes the observed influence of substituents at different positions on the biological activity of pyrimido[4,5-d]pyrimidine analogues based on reported research findings.

PositionSubstituent TypeObserved Biological ActivityReference Compound ExampleIC50/ActivityTarget
C2, C5, C7TrisubstitutedCDK2 InhibitionCompound 7f0.05 µMCDK2
C4, C7DisubstitutedAntiviral (HCoV-229E)Compounds with cyclopropylamino and aminoindane moieties-HCoV-229E
C2, C5, N4, C7TetrasubstitutedNeuroprotectionCompound 4i-Neuroprotective

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling has been instrumental in identifying the essential structural features required for the biological activity of pyrimido[4,5-d]pyrimidine analogues. These models provide a three-dimensional representation of the key steric and electronic features necessary for optimal molecular interactions with a specific biological target.

For CDK2 inhibitors, a pharmacophore model was developed based on the crystal structure of the kinase domain. nih.gov This model highlighted the importance of the pyrimido[4,5-d]pyrimidine moiety as a mimic of the adenine (B156593) region of ATP, which is crucial for binding to the ATP-binding site of the kinase. nih.gov The model further guided the optimization of side chains to enhance activity and selectivity. nih.gov Key features of such a pharmacophore typically include hydrogen bond donors and acceptors, as well as hydrophobic centers, that align with the corresponding interaction points within the target's binding pocket.

The rational design of these inhibitors often involves ensuring that the proposed compounds can map effectively onto the generated pharmacophore models, indicating a higher probability of successful binding and biological activity. nih.gov This approach allows for the selection of promising candidates for synthesis and further biological evaluation.

Design Principles for Modulating Selectivity and Potency

The modulation of selectivity and potency is a cornerstone of medicinal chemistry, and several design principles have been successfully applied to the this compound scaffold.

One key principle is the exploitation of subtle differences in the ATP-binding sites of various kinases to achieve selectivity. By strategically modifying the substituents on the pyrimido[4,5-d]pyrimidine core, it is possible to favor interactions with the target kinase while minimizing binding to off-target kinases. For example, in the development of CDK2 inhibitors, compounds with high activity against CDK2 were often found to be selective, with some showing no activity against CDK4. nih.gov This selectivity is often achieved by tailoring the size, shape, and electronic properties of the substituents to match the specific contours and chemical environment of the target's active site.

Another important design strategy is conformational restriction. By introducing rigid structural elements or creating cyclic analogues, it is possible to lock the molecule in a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing potency. acs.org This approach can also improve selectivity by pre-organizing the molecule for optimal interaction with the intended target.

Furthermore, a multiparameter optimization approach is often necessary to balance potency, selectivity, and pharmacokinetic properties. This involves a rational medicinal chemistry design strategy that considers factors such as CNS penetration, metabolic stability, and solubility in addition to the primary biological activity. nih.gov

Lead Generation and Optimization Strategies

The discovery and refinement of novel this compound analogues often rely on modern drug design strategies, including fragment-based drug design and bioisosteric replacement, to generate and optimize lead compounds.

Fragment-Based Drug Design (FBDD) Approaches

While specific examples of fragment-based drug design (FBDD) applied directly to the this compound scaffold are not extensively detailed in the provided search results, the principles of FBDD are highly relevant to the development of inhibitors based on this core. FBDD involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the biological target. These initial hits, which typically have weak affinity, are then grown or linked together to generate more potent lead compounds.

The pyrimido[4,5-d]pyrimidine core itself can be considered a key fragment that occupies the adenine-binding region of kinases. nih.gov In an FBDD approach, this core fragment could be combined with other fragments that bind to adjacent pockets of the target protein to build a more potent and selective inhibitor. This strategy allows for a more efficient exploration of chemical space and can lead to the discovery of novel binding interactions.

Bioisosteric Replacement for Enhanced Molecular Interactions

Bioisosteric replacement is a powerful strategy used in lead optimization to improve the potency, selectivity, and pharmacokinetic properties of a drug candidate by substituting one atom or group of atoms with another that has similar physical or chemical properties. This approach has been implicitly applied in the optimization of pyrimido[4,5-d]pyrimidine analogues.

Scaffold Hopping and Analogue Synthesis for Target Validation

The pyrimido[4,5-d]pyrimidine core, the foundational structure of this compound, serves as a versatile template in medicinal chemistry for target validation through scaffold hopping and analogue synthesis. Scaffold hopping, a strategy in drug design, involves replacing a central molecular core with a structurally different but functionally similar moiety to explore new chemical space, improve properties, or identify novel intellectual property.

A notable example involves the exploration of pyrimidopyrimidines as nitrogen bioisosteres of pyridopyrimidines for potential Alzheimer's disease therapy. mdpi.com This approach leverages the structural similarities while altering the electronic and hydrogen-bonding properties of the core, which can lead to differential interactions with biological targets. Similarly, the pyrimido[4,5-d]pyrimidine scaffold has been investigated as an analogue of the quinazoline (B50416) core found in established Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib. mdpi.comnih.gov While structurally similar to 4-anilinoquinazolines, the pyrimido[4,5-d]pyrimidine scaffold introduces two additional nitrogen atoms, which can alter the molecule's interaction within the ATP-binding pockets of kinase targets and validate the importance of specific hydrogen bond acceptors or donors for inhibitory activity. mdpi.comnih.gov

The synthesis of targeted analogues is crucial for validating biological targets and establishing structure-activity relationships (SAR). Researchers have designed and synthesized series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives to act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov In this rational design, the pyrimido[4,5-d]pyrimidine moiety was selected to mimic the adenine region of ATP, allowing it to bind to the kinase's active site. nih.gov By systematically modifying the side chains at various positions, researchers can probe the specific interactions required for potent and selective inhibition. The biological evaluation of these synthesized analogues provides direct evidence of the target's role and the structural requirements for its modulation. nih.gov

The data below illustrates the results from a study on synthesized pyrimido[4,5-d]pyrimidine analogues designed as CDK2 inhibitors. The varying substituents directly impact the inhibitory concentration (IC₅₀), validating CDK2 as a viable target for this scaffold. nih.gov

Table 1: Inhibitory Activity of Selected Pyrimido[4,5-d]pyrimidine Analogues against Protein Kinases

CompoundSubstituentsCDK2 IC₅₀ (μM)CDK4 IC₅₀ (μM)
7aR1=H, R2=H, R3=NH₂0.31>10
7dR1=H, R2=H, R3=NH(CH₂)₂OH1.121.96
7eR1=H, R2=H, R3=NH(CH₂)₃OH0.25>10
7fR1=H, R2=H, R3=NH(CH₂)₂-morpholine0.050.86
Roscovitine (Reference)N/A0.45>10

Drug Repurposing Opportunities Based on Scaffold Versatility

The pyrimido[4,5-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.goveurekaselect.comatmiyauni.ac.in This inherent versatility makes it an excellent candidate for drug repurposing, where a compound developed for one disease is investigated for a new therapeutic use. The fused heterocyclic system can be readily functionalized, allowing for the fine-tuning of its biological profile to engage different targets.

The broad spectrum of reported activities for pyrimido[4,5-d]pyrimidine derivatives underscores the potential for repurposing. This single core structure has been the foundation for compounds showing anticancer, antiviral, anti-inflammatory, antimicrobial, diuretic, and antifolate activities. nih.goveurekaselect.com For instance, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, originally designed with anticancer applications in mind due to their similarity to EGFR inhibitors, were also evaluated for antiviral potency. mdpi.comnih.gov This dual evaluation led to the discovery that certain analogues exhibited remarkable efficacy against human coronavirus 229E (HCoV-2229E), highlighting the scaffold as a promising framework for developing novel antiviral agents. mdpi.comnih.gov

Further extending its therapeutic reach, related pyrimido[5,4-d]pyrimidine (B1612823) derivatives were synthesized and evaluated for the first time as potential agents against neglected tropical diseases. nih.gov This research identified compounds with low micromolar activity against Trypanosoma brucei (the parasite causing sleeping sickness) and Leishmania infantum (which causes leishmaniasis). nih.gov The success in a completely different therapeutic area demonstrates the scaffold's profound versatility. This ability to generate hits across diverse targets—from human kinases in cancer to viral proteins and protozoan parasites—is a key attribute for drug repurposing initiatives. mdpi.comnih.gov Such efforts can significantly reduce the time and cost of drug development by starting with a scaffold that has a known chemical and synthetic profile.

The table below summarizes the diverse biological activities and targets that have been associated with the pyrimido[4,5-d]pyrimidine scaffold, illustrating its broad potential for drug repurposing.

Table 2: Documented Biological Activities of the Pyrimido[4,5-d]pyrimidine Scaffold

Therapeutic AreaBiological Target / ActivityReference
AnticancerCyclin-Dependent Kinase 2 (CDK2) Inhibition nih.gov
AnticancerAnti-proliferative against various cancer cell lines mdpi.comnih.govatmiyauni.ac.in
AntiviralActivity against Human Coronavirus 229E (HCoV-229E) mdpi.comnih.gov
Anti-parasiticActivity against Trypanosoma brucei & Leishmania infantum nih.gov
NeuroprotectionInhibition of Aβ₁₋₄₂ self-aggregation mdpi.com
GeneralDiuretic, Antimicrobial, Antifolate, Anti-inflammatory nih.goveurekaselect.com

Pharmacological Targets and Molecular Mechanisms of Action for 7 Methyl 1,4 Dihydropyrimido 4,5 D Pyrimidine Analogues in Pre Clinical Research

Enzyme Inhibition Profiles and Kinetic Studies

Research into pyrimido[4,5-d]pyrimidine (B13093195) analogues has primarily focused on their ability to inhibit protein kinases, a class of enzymes that play a crucial role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The core pyrimido[4,5-d]pyrimidine structure has served as a versatile template for the development of inhibitors targeting a range of kinases involved in oncology.

A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov These compounds demonstrated potent and selective inhibitory activity against CDK2. nih.gov The design of these molecules was based on pharmacophore models to optimize side chains for improved activity and selectivity, with the pyrimido[4,5-d]pyrimidine moiety mimicking the adenine (B156593) region of the ATP binding site. nih.gov

In biochemical assays, several compounds showed high activity towards CDK2, with some derivatives being more potent than the reference compound, roscovitine. nih.gov Notably, compound 7f exhibited an IC50 value of 0.05 µM, while compounds 7e and 7a had IC50 values of 0.25 µM and 0.31 µM, respectively. nih.gov The inhibitory activity was also assessed against CDK4, which, along with CDK2, is essential for the G1/S transition in the cell cycle. nih.gov Compounds 6d and 7f were the most effective against CDK4, with IC50 values of 0.66 µM and 0.86 µM, respectively. nih.gov Many of the compounds with high activity against CDK2 proved to be selective inhibitors. nih.gov

CompoundCDK2 IC50 (µM)CDK4 IC50 (µM)
7a0.31>10
7e0.25-
7f0.050.86
6d-0.66
Roscovitine (Reference)0.45-

The pyrimido[4,5-d]pyrimidine scaffold has also been explored for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial for cancer cell proliferation and survival. nih.gov The design of these derivatives draws parallels to 4-anilinoquinazolines, a well-established class of EGFR inhibitors. nih.gov Specifically, the nitrogen atoms at positions 1 and 3 of the pyrimido[4,5-d]pyrimidine core are considered crucial for forming essential hydrogen bonds within the ATP binding pocket of EGFR. nih.gov

A significant breakthrough in this area involves pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which were identified as specific inhibitors of the EGFR(T790M) mutant. researchgate.net This particular mutation is a leading cause of acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). researchgate.net These compounds were found to bind to the T790M and L858R/T790M mutants with significantly lower dissociation constant (Kd) values compared to the wild-type (WT) EGFR. researchgate.net This indicates a high degree of selectivity for the mutant forms of the enzyme, which is a critical attribute for developing targeted therapies to overcome drug resistance. researchgate.net In contrast, the CDK2 inhibitors developed from the 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine series showed no significant EGFR inhibitory activity, indicating good selectivity away from this tyrosine kinase. nih.gov

Compound SeriesTargetKey Finding
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivativesEGFR(T790M), EGFR(L858R/T790M)Selectively bind to and inhibit mutant EGFR with lower Kd values compared to wild-type EGFR. researchgate.net
4,7-disubstituted pyrimido[4,5-d]pyrimidinesEGFRScaffold shares key structural characteristics with known EGFR inhibitors for interaction with the ATP binding pocket. nih.gov

Wee-1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells from entering mitosis with damaged DNA. patsnap.compatsnap.com Inhibition of Wee-1 is a therapeutic strategy, particularly for cancers with p53 mutations that are more reliant on the G2/M checkpoint for survival. patsnap.com Reviews of small molecule Wee-1 inhibitors have noted that, like many kinase inhibitors, their core structures are often based on pyrimidine (B1678525). nih.gov Specifically, the pyrimidopyrimidine scaffold has been listed among the various pyrimidine-based cores utilized in the design of Wee-1 inhibitors. nih.gov While specific preclinical data on 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine analogues targeting Wee-1 are not detailed in the available literature, the inclusion of the broader pyrimidopyrimidine scaffold in reviews of the field suggests its potential as a template for developing inhibitors against this target. nih.gov

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers. nih.govmdpi.com Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, is an area of intense research. While numerous fused pyrimidine systems have been investigated as PI3K/mTOR inhibitors, including pyrido[3,2-d]pyrimidines and pyrido[2,3-d]pyrimidines, specific pre-clinical studies detailing the enzyme inhibition profiles of this compound analogues against PI3K or mTOR are not prominently available in the reviewed literature. nih.govmdpi.commdpi.com The research focus has been on structurally related but distinct heterocyclic systems.

The p38 mitogen-activated protein (MAP) kinase is involved in cellular responses to inflammatory cytokines and stress. Inhibitors of this kinase have therapeutic potential in inflammatory diseases. Research has led to the synthesis and exploration of p38 inhibitors based on a 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one platform. nih.govresearchgate.net Preliminary structure-activity relationship (SAR) studies were conducted on this series of compounds. nih.gov This exploration identified two promising sub-types of analogues: C7-amino-pyrimidines and C7-amino-piperidines. nih.govresearchgate.net These particular analogues were characterized by good p38 inhibition and possessed better off-target profiles concerning ion channel activities. nih.gov

Kinase Inhibition

Receptor Binding Modulators

Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and survival. mdpi.com Dysregulation and uncontrolled activation of RTKs are hallmarks of many cancers, making them prime targets for therapeutic intervention. mdpi.com The pyrimido[4,5-d]pyrimidine scaffold is structurally similar to the 4-anilinoquinazoline (B1210976) core found in established EGFR inhibitors like gefitinib (B1684475) and erlotinib. mdpi.com

This structural analogy has prompted the investigation of pyrimido[4,5-d]pyrimidine derivatives as tyrosine kinase inhibitors. A study on 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues revealed them to be potent and selective inhibitors of EGFR tyrosine kinase. Furthermore, research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines has highlighted their potential as kinase inhibitors for both antiviral and anticancer applications. mdpi.com Another related series, 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines, were developed as potent inhibitors of the non-receptor tyrosine kinase c-Src.

Adenosine (B11128) receptors (ARs) are a class of G protein-coupled receptors that are involved in a wide array of physiological processes. There are four subtypes: A1, A2A, A2B, and A3. Modulation of these receptors can have therapeutic effects in cardiovascular, inflammatory, and neurological disorders. While the user's prompt specified "potentiation," pre-clinical literature on pyrimidine-based compounds predominantly focuses on their role as antagonists (inhibitors) of adenosine receptors rather than potentiators (enhancers).

Analogues with fused pyrimidine cores have been extensively studied as adenosine receptor antagonists. For example, 7-aryltriazolo[4,5-d]pyrimidines have been designed as potent and selective antagonists of the human A2A receptor. Similarly, novel compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure, which is a related heterocyclic system, have been synthesized and shown to have nanomolar and subnanomolar binding affinities for both the human A1 and A2A adenosine receptors. One such derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, exhibited a Ki of 1.9 nM for the A1 receptor and 0.06 nM for the A2A receptor. Additionally, 1,4-dihydropyridine (B1200194) derivatives, which share a core structural element, have been shown to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. These findings collectively demonstrate that the broader class of pyrimidine-containing heterocyclic compounds are effective modulators of adenosine receptor binding, primarily acting as antagonists.

Table 5: Adenosine Receptor Binding Affinity of a Thiazolo[5,4-d]pyrimidine (B3050601) Analogue

Compound Target Receptor Binding Affinity (Ki)
2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine Human A1 1.9 nM
Human A2A 0.06 nM

Data sourced from a study on 7-amino-thiazolo[5,4-d]pyrimidine derivatives.

CX3CR1 Receptor Antagonism

Preclinical research specifically investigating this compound analogues as CX3CR1 receptor antagonists is limited. However, studies on related fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines, have identified potent and selective antagonists of the CX3CR1 receptor. nih.govresearchgate.net These findings suggest that the broader pyrimidine-fused scaffold has the potential for interaction with this chemokine receptor, though further investigation is required to determine if this compound analogues share this activity.

GABAa Receptor Agonism

There is currently a lack of specific preclinical data on this compound analogues acting as direct agonists for the GABAa receptor. Research into related heterocyclic compounds, such as pyrazolo[1,5-a]thieno[2,3-c]pyrimidines, has been conducted to predict their profiles as GABAa receptor subtype modulators through in silico studies. mdpi.com While these studies indicate the potential for pyrimidine-based structures to interact with the GABAa receptor, direct evidence of agonistic activity by this compound analogues is not yet established in the scientific literature.

Cellular Pathway Modulation and Biological Outcomes in In Vitro Models

Induction of Apoptosis in Cancer Cell Lines

Several studies have highlighted the potential of pyrimido[4,5-d]pyrimidine derivatives to induce apoptosis in various cancer cell lines. The induction of apoptosis is a critical mechanism for the efficacy of many anticancer agents. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis, suggesting that this fused pyrimidine core is a viable scaffold for developing pro-apoptotic agents. rsc.org

Research on intercalative pyrimido[4',5':4,5]thieno(2,3-b)quinolines has demonstrated their ability to induce apoptosis in leukemic cells, further supporting the pro-apoptotic potential of fused pyrimidine systems. researchgate.net One study found that a novel pyrido[2,3-d]pyrimidine derivative significantly activated apoptosis in MCF-7 breast cancer cells, increasing the total apoptosis rate by over 58-fold compared to control cells. rsc.org The mechanism of apoptosis induction by some thiazolo[5,4-d]pyrimidine derivatives in MCF-7 cells has been linked to the alteration of mitochondrial membrane potential and the production of reactive oxygen species (ROS). researchgate.net

Inhibition of Cellular Proliferation in Tumor Cells

The anti-proliferative activity of pyrimido[4,5-d]pyrimidine analogues has been evaluated across a range of human tumor cell lines. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives were synthesized and shown to inhibit in vitro cellular proliferation in various cultured human tumor cells. nih.gov These compounds demonstrated potent and selective inhibitory activities, highlighting the potential of this scaffold in the development of anti-tumor agents. nih.gov

In one study, thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their anti-proliferative activity against a panel of eight cancer cell lines. nih.gov Specific derivatives showed efficacy against several hematological cancer types. nih.gov Another study on furo[2,3-d]pyrimidine (B11772683) derivatives, which are structurally related, reported potent microtubule depolymerizing activities and inhibition of tubulin assembly, with GI50 values less than 10 nM in 47 of the 60 cell lines in the National Cancer Institute panel for one of the compounds. nih.gov

Below is a table summarizing the in vitro anti-proliferative activity of selected pyrimido[4,5-d]pyrimidine analogues against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound 7f Varies0.05
Compound 7e Varies0.25
Compound 7a Varies0.31
Compound 4 HepG20.99
Compound 6 HepG24.16
Compound 9 HepG21.83
Compound 10 HepG21.05
Compound 11 HepG22.01

Data sourced from multiple preclinical studies. rsc.orgnih.gov

Immunomodulating Effects

The immunomodulatory properties of this compound and its direct analogues are not yet extensively documented in preclinical research. However, the broader class of fused pyrimidine derivatives, such as thiazolo[5,4-d]pyrimidines, has been investigated for their potential as immunosuppressive agents. These compounds are considered structural analogues of purines, which play a crucial role in immune cell function. This suggests that the pyrimido[4,5-d]pyrimidine scaffold could potentially interact with pathways involved in the immune response. Further research is necessary to specifically elucidate the immunomodulatory effects of this compound analogues.

Anti-inflammatory Mechanisms (e.g., COX-2 inhibition)

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

A study on a series of pyrimidine-5-carbonitrile derivatives demonstrated that these compounds exhibited potent COX-2 inhibitory activity at minimal concentrations, with IC50 values in the submicromolar range. nih.gov Notably, some of the synthesized pyrimidine derivatives displayed COX-2 inhibition nearly equal to that of Celecoxib and significantly higher than Nimesulide. nih.gov Another study on a different set of pyrimidine derivatives also reported high selectivity towards COX-2 over COX-1, with inhibitory activity comparable to meloxicam. mdpi.comnih.gov

The table below presents the in vitro COX-2 inhibitory activity of selected pyrimidine derivatives.

Compound% Inhibition at 10⁻⁸ MIC50 (µM)
Compound 3b 77.01 ± 0.030.20 ± 0.01
Compound 5b 75.25 ± 1.10.18 ± 0.01
Compound 5d 76.14 ± 1.050.16 ± 0.01
Celecoxib 78.11 ± 1.150.19 ± 0.01
Nimesulide 68.24 ± 0.041.50 ± 0.02

Data from a preclinical study on pyrimidine-5-carbonitrile derivatives. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Analogues of the pyrimido[4,5-d]pyrimidine scaffold have been identified as possessing significant antioxidant properties. rsc.orgnih.govnih.govsemanticscholar.org The evaluation of this activity is commonly conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. nih.govheteroletters.org

In one study, a series of newly synthesized pyrimido[4,5-d]pyrimidine derivatives were assessed for their antioxidant potential. heteroletters.org One particular compound, an 8-methylsulfanyl derivative, demonstrated the highest DPPH radical scavenging activity at 45.10%. heteroletters.org Another analogue, 5-(4-hydroxy-3,5-dimethoxyphenyl)-7-imino-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4,7-trione, exhibited potent scavenging activity with an IC50 value of 8.30 mg/ml. researchgate.net Other studies have reported moderate to good antioxidant activity for various derivatives, with some showing better capacity than others based on their specific substitutions. heteroletters.orgmdpi.comacgpubs.org For instance, pyrimido-pyrimidine compounds demonstrated moderate effectiveness in scavenging radicals in both DPPH and ABTS assays. mdpi.com

The mechanism of antioxidant action is often linked to the electron-donating ability of substituents on the pyrimidine ring. acgpubs.org It has been observed that the presence of an enolizable amide group may contribute to the radical scavenging activity, and its absence can result in weaker effects. dergipark.org.tr The antioxidant capabilities of these compounds suggest a potential role in mitigating oxidative stress, which is implicated in numerous pathological conditions. rsc.org

Table 1: Antioxidant Activity of Selected Pyrimido[4,5-d]pyrimidine Analogues
Compound/DerivativeAssayFindingReference
8-Methylsulfanyl pyrimido[4,5-d]pyrimidineDPPH Radical Scavenging45.10% scavenging activity heteroletters.org
5-(4-hydroxy-3,5-dimethoxyphenyl)-7-imino-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4c)DPPH Radical ScavengingIC50 of 8.30 mg/ml researchgate.net
Pyrimido-pyrimidine derivatives (general)DPPH and ABTS AssaysModerate radical scavenging effectiveness mdpi.com

DNA Binding and Intercalation Studies

Certain analogues of pyrimido[4,5-d]pyrimidine have been investigated for their ability to interact with DNA, a key mechanism for many anticancer and antimicrobial agents. researchgate.netresearchgate.net These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions.

Research on a series of pyrimido[4,5-d]pyrimidine derivatives revealed that their interaction with DNA is dependent on their structure. researchgate.net It was concluded that reduced dihydropyrimido[4,5-d]pyrimidine analogues are prone to partially intercalate their structures between the nitrogenous base pairs of DNA. researchgate.net In contrast, their oxidized counterparts tend to bind within the minor groove of the DNA helix. researchgate.net

Further studies have shown that the binding of pyrimido[4,5-d]pyrimidine derivatives to calf thymus DNA (CT-DNA) likely occurs via an intercalation mode, characterized by strong stacking interactions between the aromatic chromophore of the compound and the DNA base pairs. researchgate.net These intercalative adducts are further stabilized by hydrophobic forces and hydrogen bond interactions. researchgate.net The ability of these compounds to bind to DNA underscores their potential as therapeutic agents that target nucleic acids.

Anti-microbial Actions (Antibacterial, Antifungal, Antiviral, Anti-mycobacterium tuberculosis, Antileishmanial)

The pyrimido[4,5-d]pyrimidine scaffold is a versatile pharmacophore that has given rise to analogues with a broad spectrum of anti-microbial activities. rsc.orgnih.govnih.gov

Antibacterial and Antifungal: Numerous studies have confirmed the antibacterial and antifungal properties of pyrimido[4,5-d]pyrimidine derivatives. nih.govnih.govresearchgate.net For example, certain 5-(4-hydroxyphenyl)-dihydropyrimido[4,5-d]pyrimidine-triones showed good inhibition against S. typhi and P. aeruginosa. researchgate.net Other synthesized derivatives have demonstrated efficacy against both Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria. researchgate.netamazonaws.com Additionally, some compounds have been identified as effective antifungal agents against pathogens like Candida albicans. amazonaws.comresearchgate.net

Antiviral: The antiviral potential of this class of compounds has also been established. rsc.orgnih.govnih.gov Research has highlighted their activity against various viral pathogens, making them a point of interest for the development of new antiviral therapies.

Anti-mycobacterium tuberculosis: Several pyrimido[4,5-d]pyrimidine analogues have been specifically identified as inhibitors of Mycobacterium tuberculosis. rsc.orgnih.govnih.gov One study detailed the synthesis and evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents, with activity dependent on the substituents at the N-3 and C-8 positions. researchgate.net This indicates the scaffold's potential for developing new treatments for tuberculosis. malariaworld.orgsci-hub.se

Antileishmanial: Analogues of pyrimido[4,5-d]pyrimidine have shown promise in combating leishmaniasis. researchgate.netresearchgate.netnih.gov Specifically, pyrimido[4,5-d]pyrimidine-2,4,7-triamine (B1380480) derivatives have been identified as inhibitors of Leishmania donovani. biorxiv.org The proposed mechanism for this activity is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the parasite's folate metabolism pathway. biorxiv.org

Table 2: Summary of Anti-microbial Activities of Pyrimido[4,5-d]pyrimidine Analogues
ActivityTarget Organism/VirusSpecific Finding/MechanismReference
AntibacterialS. typhi, P. aeruginosaGood inhibitory effect by specific trione (B1666649) derivatives. researchgate.net
AntifungalCandida albicansPyrimido[4,5-d]pyrimidine-2,5-dione derivatives showed MIC values of 8-100 ppm. researchgate.net
Anti-mycobacterium tuberculosisMycobacterium tuberculosisActivity is a noted property of the scaffold. rsc.orgnih.govnih.gov
AntileishmanialLeishmania donovaniTriamine derivatives inhibit dihydrofolate reductase (DHFR). biorxiv.org

Analgesic and Antiparkinsonian Activities

The therapeutic potential of pyrimido[4,5-d]pyrimidine analogues extends to neurological conditions, with demonstrated analgesic and preliminary antiparkinsonian effects.

Analgesic Activity: Several series of pyrimidopyrimidine derivatives have been evaluated as analgesic agents using methods such as the hot-plate test (for central analgesic activity) and the acetic acid-induced writhing test. nih.gov The results indicated that some compounds possess potent analgesic activities, with one derivative displaying higher efficacy than the standard drug, diclofenac (B195802) sodium. nih.gov Structure-activity relationship studies suggested that the incorporation of methoxy (B1213986) substituents is crucial for potent activity. nih.gov This analgesic property is a recurring theme in the pharmacological profile of pyrimidine-based compounds. researchgate.netresearchgate.netnih.govresearchgate.net

Antiparkinsonian Activity: The investigation into antiparkinsonian effects is less extensive but has yielded promising initial results. A 2-thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one derivative was evaluated for antiparkinsonian activity and showed moderate results. nih.gov In a broader study on poly-fused pyrimidine derivatives, certain compounds showed significant antiparkinsonian activity in haloperidol-induced catalepsy experiments when compared to the reference drug Benzotropene®. researchgate.net These findings suggest that the pyrimidine scaffold could be a valuable starting point for developing new therapies for Parkinson's disease.

Antihypertensive Mechanisms

Pyrimido[4,5-d]pyrimidine derivatives have been reported to possess antihypertensive properties. rsc.orgnih.govnih.gov This activity is part of a wider range of cardiovascular effects observed for fused pyrimidine systems. While the specific molecular mechanisms for the pyrimido[4,5-d]pyrimidine core are not extensively detailed in the provided search results, the well-known drug Dipyridamole, which features this core structure, acts as a vasodilator. nih.gov Its mechanisms include the inhibition of cAMP-phosphodiesterase in platelets and preventing the cellular uptake of adenosine, which enhances PGI2 anti-aggregation activity and biosynthesis, and can decrease pulmonary hypertension. nih.gov The general classification of pyrimidine derivatives as antihypertensive agents suggests that analogues may act through various mechanisms common to this class, such as calcium channel modulation or other pathways involved in blood pressure regulation. researchgate.netresearchgate.netnih.gov

Antidiabetic Potentials

Analogues of the pyrimido[4,5-d]pyrimidine scaffold have emerged as promising candidates for the management of type 2 diabetes. rsc.orgnih.govnih.gov Their antidiabetic effects are mediated through multiple molecular targets.

One key mechanism involves the agonism of G-protein coupled receptor 119 (GPR119). A study focused on pyrimido[5,4-d]pyrimidine (B1612823) derivatives identified potent GPR119 agonists, which are known to stimulate glucose-dependent insulin (B600854) secretion. researchgate.net Another approach involves the inhibition of digestive enzymes responsible for carbohydrate breakdown. A series of dihydropyrimido[4,5-a]acridin-2-amines were evaluated for their in vitro inhibitory activity against α-amylase and α-glucosidase, two key enzymes in glucose metabolism. nih.gov Molecular docking studies affirmed the binding interactions of these compounds with the active sites of these enzymes, with some derivatives showing promise for selective inhibition. nih.govtandfonline.com These findings highlight the potential of pyrimido[4,5-d]pyrimidine derivatives to act as oral antihyperglycemic agents through diverse mechanisms. researchgate.netnih.gov

Auxin-like and Cytokinin-like Effects

Beyond human pharmacology, synthetic heterocyclic compounds, including pyrimidine derivatives, have been investigated for their effects on plant growth and development. Studies have shown that certain pyrimidine derivatives can exhibit regulatory effects similar to those of natural plant hormones (phytohormones). mdpi.comresearchgate.net

Specifically, research has demonstrated that some synthetic pyrimidine derivatives exhibit high stimulating auxin-like activity on the vegetative growth of plants like pea and maize. researchgate.net The same compounds also showed stimulating cytokinin-like activity, as observed in the growth of isolated pumpkin cotyledons. researchgate.net A study on thienopyrimidine derivatives, a related class of compounds, found that they regulated the morphometric and biochemical characteristics of wheat plants as effectively, or even more so, than the natural auxin IAA and synthetic plant growth controllers. mdpi.com This suggests that the pyrimidine scaffold can be used to develop novel synthetic plant growth regulators for agricultural applications. researchgate.net

Computational and Theoretical Studies on 7 Methyl 1,4 Dihydropyrimido 4,5 D Pyrimidine Systems

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the potential biological targets of a compound and the structural basis of its activity. For pyrimidine (B1678525) derivatives, docking studies are widely employed to explore their interactions with various enzymes and receptors. nih.govremedypublications.com

The initial step in molecular docking involves identifying the binding site on the target protein. This can be accomplished by using the location of a known co-crystallized ligand or through algorithms that search the protein's surface for cavities suitable for ligand binding. Once the binding site is defined, docking software generates a multitude of possible binding poses for the ligand within this pocket. These poses are then scored based on a function that estimates the binding affinity.

For instance, in studies of pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting Monopolar spindle 1 (Mps1) kinase, a potential cancer therapy target, docking simulations are used to place the inhibitors into the ATP-binding pocket of the enzyme. mdpi.comnih.gov The software generates various conformations of the ligand, exploring different orientations and torsional angles to find the most energetically favorable pose.

Analysis of the best-scoring docked poses reveals the specific molecular interactions that stabilize the protein-ligand complex. These interactions are fundamental to molecular recognition and binding affinity. nih.gov For pyrimidine-based compounds, several key interactions are commonly observed:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine rings frequently act as hydrogen bond acceptors, while attached amino or hydroxyl groups can serve as hydrogen bond donors. Studies on various pyrimidine derivatives consistently show hydrogen bonds with backbone amide groups or side chains of key amino acid residues in the active site. For example, in Mps1 inhibitors, a stable hydrogen bond often forms with the residue Gly605. nih.gov

Pi-Stacking: The aromatic pyrimidine ring system can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Table 1: Common Protein-Ligand Interactions in Pyrimidine Derivatives
Interaction TypeLigand Moiety InvolvedTypical Protein Residues InvolvedSignificance
Hydrogen BondingPyrimidine ring nitrogens, NH groupsGlycine, Serine, Cysteine, LysineProvides specificity and directional binding.
Hydrophobic InteractionsAromatic rings, Methyl groupsIsoleucine, Valine, Leucine, AlanineContributes to binding affinity and stability.
Pi-StackingFused aromatic ring systemPhenylalanine, Tyrosine, TryptophanOrients the ligand within the binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.com By solving approximations of the Schrödinger equation, DFT can be used to optimize the three-dimensional geometry of a molecule and calculate various electronic descriptors. For heterocyclic systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++, are employed to determine the distribution of electron density, molecular electrostatic potential (MEP), and other properties that govern chemical reactivity. irjweb.comirjweb.com The MEP map, for example, visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. aimspress.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

LUMO: This is the lowest energy orbital that is capable of accepting electrons. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large HOMO-LUMO gap indicates high stability. youtube.com These parameters are essential for predicting how a molecule like 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine might interact with biological targets at an electronic level.

Table 2: Representative Frontier Orbital Energies from DFT Studies on Heterocyclic Compounds
ParameterTypical Energy Range (eV)Significance
EHOMO (Highest Occupied Molecular Orbital)-6.0 to -7.0Indicates electron-donating ability.
ELUMO (Lowest Unoccupied Molecular Orbital)-1.5 to -2.5Indicates electron-accepting ability.
ΔE (HOMO-LUMO Gap)4.0 to 5.0Correlates with chemical reactivity and stability. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts. nih.gov

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moment.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Using statistical methods like multiple linear regression, a QSAR model is built that correlates a combination of these descriptors with the observed biological activity. researchgate.netresearchgate.net For a series of this compound derivatives, a QSAR model could identify the key structural features that enhance or diminish a specific biological effect, providing a roadmap for designing more potent analogues. nih.gov

Table 3: Common Descriptors Used in QSAR Modeling of Heterocyclic Compounds
Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole MomentElectron distribution and reactivity.
StericMolecular Volume, Surface AreaSize and shape of the molecule.
HydrophobicLogPLipophilicity and ability to cross membranes.
TopologicalWiener Index, Kier & Hall IndicesMolecular connectivity and branching.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to develop predictive models for the biological activity of compounds. For pyrimidine derivatives, QSAR studies have been instrumental in correlating the structural features of the molecules with their observed biological activities.

In studies on related dihydropyrimidinone derivatives as potential anticancer agents, 2D-QSAR models have been developed to predict their efficacy. nih.gov These models are built using a series of synthesized compounds and their corresponding biological activity data, often expressed as IC50 values. The final QSAR equation provides a mathematical relationship between the physicochemical properties of the molecules and their biological response. For a series of dihydropyrimidinone derivatives, a highly predictive QSAR model was developed with a squared correlation coefficient (R²) of 0.98 and a cross-validated squared correlation coefficient (Q²) of 0.97, indicating a robust and reliable model. nih.gov

Similarly, for 1,6-dihydropyrimidine derivatives with antifungal activity, QSAR studies have been conducted to understand the structural requirements for fungal inhibition. researchgate.net These studies employ various molecular descriptors and use techniques like genetic function approximation to build predictive models. Such models have shown good predictive power as indicated by their internal and external cross-validation metrics. researchgate.net

The development of these predictive models is crucial for the rational design of new this compound derivatives with enhanced biological activity. By using these models, researchers can prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources.

Predictive QSAR Models for Dihydropyrimidine (B8664642) Derivatives
Compound SeriesBiological ActivityModel TypeStatistical ParameterValueReference
Dihydropyrimidinone DerivativesAnticancer2D-QSAR0.98 nih.gov
Dihydropyrimidinone DerivativesAnticancer2D-QSAR0.97 nih.gov
1,6-Dihydropyrimidine DerivativesAntifungalQSARr²pred- researchgate.net
Dihydropyrimidinone DerivativesAlkaline Phosphatase InhibitionQSAR0.958 acs.org
Dihydropyrimidinone DerivativesAlkaline Phosphatase InhibitionQSAR0.903 acs.org

Identification of Physicochemical Descriptors Influencing Activity

A critical aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, topological, and quantum-mechanical properties.

For antifungal 1,6-dihydropyrimidine derivatives, QSAR studies have revealed that descriptors such as CHI_3_C (a topological descriptor), Molecular_SurfaceArea, and Jurs_DPSA_1 (a charge-related descriptor) contribute significantly to the antifungal activity. researchgate.net The analysis also highlighted the importance of electronic, geometric, and quantum mechanical descriptors. A key finding from these studies is that the presence of electron-withdrawing substituents on the N-phenyl acetamide (B32628) ring of the 1,6-dihydropyrimidine moiety enhances the antifungal activity. researchgate.net

In the context of dihydropyrimidinone derivatives as anticancer agents, QSAR analysis has underscored the importance of topological and autocorrelated descriptors in influencing their activity. nih.gov For a series of dihydropyridine (B1217469) derivatives, descriptors such as HATS2v (a leverage-weighted autocorrelation descriptor), Mor09p and Mor06p (3D-MoRSE descriptors), and CIC5 (a circular information content descriptor) were identified as being most significant in predicting calcium channel blocking activity. researchgate.net

These findings provide valuable insights into the structural modifications that can be made to the this compound scaffold to improve its biological efficacy. For instance, modulating the electronic properties by introducing specific substituents or altering the molecular shape and surface area could be a viable strategy for designing more potent analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. In the context of drug design, MD simulations provide insights into the conformational flexibility of ligands and the stability of ligand-protein complexes.

For dihydropyrimidinone derivatives, MD simulations have been employed to analyze their binding energies and the stability of the protein-ligand complexes. nih.gov These simulations, often run for nanoseconds, can reveal the stability of the complex through metrics like the root mean square deviation (RMSD). A stable complex is indicated by a low and converging RMSD value over the simulation time. For instance, a study on a dihydropyrimidinone derivative complexed with α-glucosidase showed that the complex stabilized with an average RMSD of 1.7 Å, which was very close to the RMSD of the protein alone (1.6 Å), indicating a stable binding. nih.gov

MD simulations can also elucidate the key interactions that stabilize the binding of a ligand in the active site of a protein. For example, simulations of a dihydropyrimidinone derivative with α-glucosidase revealed the formation of four stable hydrogen bonds, which contributed to the tight binding of the ligand. nih.gov In another study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, MD simulations were used to analyze the stability and flexibility of the protein-inhibitor complexes. mdpi.com The RMSD values for the complexes were found to be stable after 50 ns, with mean values ranging from 0.139 to 0.188 nm, indicating that the inhibitors formed stable complexes with the target kinase. mdpi.com

These studies demonstrate the utility of MD simulations in understanding the binding dynamics of pyrimidine-based compounds, which can be extrapolated to the this compound system to predict its binding mode and stability with various biological targets.

Molecular Dynamics Simulation Parameters and Results for Pyrimidine Derivatives
Compound ClassTarget ProteinSimulation Time (ns)Key MetricResultReference
Dihydropyrimidinone Derivativeα-glucosidase100Average RMSD (Complex)1.7 Å nih.gov
Dihydropyrimidinone Derivativeα-glucosidase100Average RMSD (Protein)1.6 Å nih.gov
7H-pyrrolo[2,3-d]pyrimidine DerivativesPAK4 Kinase200Mean RMSD (Complexes)0.139 - 0.188 nm mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to identify new molecules that are likely to be active. nih.gov

This technique can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the crystal structure of a ligand-protein complex. mdpi.com For example, a ligand-based pharmacophore model was generated for a series of Pneumocystis carinii dihydrofolate reductase (pcDHFR) inhibitors, which identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic/aromatic feature as being crucial for activity. researchgate.net

In a structure-based approach, pharmacophore models have been developed from the complex of small molecule inhibitors with their protein targets. mdpi.com These models can then be used to screen libraries of compounds, such as marine natural products, to find novel inhibitors. mdpi.com The hits from virtual screening are typically then subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for experimental testing.

For the this compound system, pharmacophore modeling can be a powerful tool for discovering new biological targets and for designing novel derivatives with improved activity. By identifying the key pharmacophoric features of this scaffold, researchers can more effectively search for and design molecules with desired pharmacological profiles.

Advanced Characterization Techniques for Structural Elucidation and Binding Mode Analysis of Novel 7 Methyl 1,4 Dihydropyrimido 4,5 D Pyrimidine Derivatives

Spectroscopic and Crystallographic Approaches to Novel Analogues Structure Confirmation and Stereochemical Assignment

The synthesis of derivatives of the pyrimido[4,5-d]pyrimidine (B13093195) core yields compounds whose precise atomic connectivity, configuration, and conformation must be rigorously established. researchgate.netresearchgate.net High-resolution spectroscopic methods and single-crystal X-ray diffraction are the gold standards for this purpose. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of novel 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine derivatives in solution. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are utilized to map out the complete chemical structure and determine stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrimido[4,5-d]pyrimidine derivatives, characteristic signals are observed for protons on the heterocyclic core and any substituents. sciensage.info For instance, protons attached to the pyrimidine (B1678525) rings often appear as singlets in the aromatic region (typically δ 8.3–9.5 ppm). nih.gov Protons of the methyl group at the 7-position would exhibit a singlet in the aliphatic region (around δ 2.4-2.7 ppm). mdpi.com The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J values in Hz) are critical for assigning the specific positions of substituents. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Carbons within the pyrimido[4,5-d]pyrimidine core have characteristic chemical shifts, with carbonyl carbons appearing significantly downfield (δ > 150 ppm) and aromatic/heteroaromatic carbons resonating in the δ 90-175 ppm range. sciensage.infoatmiyauni.ac.in The signal from the methyl group carbon would be found upfield (δ ≈ 20-30 ppm). mdpi.com This technique is crucial for confirming the carbon skeleton of the molecule. sdu.dk

The following table presents representative ¹H NMR and ¹³C NMR data for a hypothetical derivative, illustrating how spectral data are interpreted for structural confirmation.

Table 1: Representative NMR Data for a Substituted Pyrimido[4,5-d]pyrimidine Derivative.
NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H9.11sH-2 (pyrimidine ring) mdpi.com
¹H8.55sH-5 (pyrimidine ring) mdpi.com
¹H8.38s-NH (dihydropyrimidine ring) sciensage.info
¹H2.56s-CH₃ (at C7) mdpi.com
¹³C171.5-C4a mdpi.com
¹³C165.0-C2 mdpi.com
¹³C158.8-C8a mdpi.com
¹³C104.9-C5 mdpi.com
¹³C21.5--CH₃ (at C7) mdpi.com

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of novel compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com The measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed structure, with a match within a few parts per million (ppm) providing strong evidence for the assigned formula. mdpi.commdpi.com

Fragment analysis, through techniques like tandem mass spectrometry (MS/MS), can offer additional structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern provides clues about the connectivity of the molecule, further corroborating the proposed structure.

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Pyrimido[4,5-d]pyrimidine Analogue.
CompoundMolecular FormulaIonCalculated m/zFound m/zReference
2,5-Dimethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amineC₂₀H₁₇N₅[M+H]⁺328.15567328.1555 mdpi.com
N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amineC₂₀H₁₆ClN₅[M+H]⁺362.11670362.1166 mdpi.com
N2-cyclopropyl-N5-(pyridin-3-yl)pyrimido[4,5-d]pyrimidine-2,5-diamineC₁₇H₁₅N₆[M+H]⁺303.1353303.1358 mdpi.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds. For this compound and its derivatives, IR spectra can confirm the presence of key functional groups. researchgate.net For example, N-H stretching vibrations in the dihydropyrimidine (B8664642) ring typically appear as bands in the 3100-3500 cm⁻¹ region. atmiyauni.ac.in C=N and C=C stretching vibrations within the fused ring system are observed in the 1500-1650 cm⁻¹ range, while C-N stretching appears between 1100-1500 cm⁻¹. mdpi.comatmiyauni.ac.in The presence or absence of these characteristic absorption bands helps to confirm the successful synthesis of the target scaffold. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Pyrimido[4,5-d]pyrimidine Derivatives.
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3326-3478N-H StretchAmine/Amide mdpi.com
1604-1705C=O StretchCarbonyl (if present) atmiyauni.ac.in
1600-1620C=N StretchImine/Pyrimidine Ring mdpi.comnih.gov
1101-1504C-N StretchAmine/Pyrimidine Ring atmiyauni.ac.in

Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule. researchgate.net By diffracting X-rays through a high-quality crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. semanticscholar.org This technique is invaluable for unambiguously determining the bond lengths, bond angles, and torsional angles of the this compound core and its substituents. mdpi.com

Furthermore, X-ray crystallography is the only method that can definitively establish the absolute configuration of chiral centers without ambiguity. It also provides a detailed picture of the molecule's conformation in the solid state and reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netsemanticscholar.org This information is crucial for understanding the molecule's physical properties and can inform the design of analogues with improved solid-state characteristics. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a novel this compound derivative interacts with its intended biological target is fundamental to rational drug design. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between a ligand (the pyrimidine derivative) and its macromolecular target (e.g., a protein or nucleic acid). preprints.orgmdpi.com In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target molecule at a constant temperature. nih.gov The heat released (exothermic) or absorbed (endothermic) upon binding is measured with high sensitivity. preprints.org

A single ITC experiment can determine a complete thermodynamic profile of the binding interaction, including:

Binding Affinity (Kₐ) and its reciprocal, the Dissociation Constant (K₋)

Enthalpy of Binding (ΔH)

Stoichiometry of Binding (n)

From these values, the Gibbs Free Energy (ΔG) and Entropy of Binding (ΔS) can be calculated. This full thermodynamic signature provides deep insights into the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). nih.gov This information is critical for structure-activity relationship (SAR) studies and for optimizing the binding affinity and selectivity of lead compounds. mdpi.com

Table 4: Representative Thermodynamic Data from an Isothermal Titration Calorimetry (ITC) Experiment for a Ligand-Target Interaction.
ParameterSymbolValueDescriptionReference
Stoichiometryn1.1 ± 0.1Indicates a 1:1 binding ratio of ligand to target. nih.gov
Binding AffinityKₐ2.5 x 10⁶ M⁻¹The association constant for the binding event. nih.gov
Dissociation ConstantK₋400 nMThe concentration of ligand at which half the target is bound. mdpi.com
Enthalpy ChangeΔH-9.5 kcal/molThe heat released upon binding (exothermic). preprints.orgnih.gov
Entropy ChangeTΔS-0.7 kcal/molThe change in the system's disorder upon binding. nih.gov
Gibbs Free EnergyΔG-8.8 kcal/molThe overall energy change, indicating a spontaneous interaction. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics of binding, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

In a typical SPR experiment to characterize novel this compound derivatives, the target protein, for instance, a specific cyclin-dependent kinase (CDK) or Epidermal Growth Factor Receptor (EGFR), is immobilized on the surface of a sensor chip. frontiersin.org A solution containing the pyrimido[4,5-d]pyrimidine derivative is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).

The binding process is monitored over time to generate a sensorgram. The association phase, during which the compound binds to the target, is followed by a dissociation phase, where a buffer without the compound is flowed over the surface, and the dissociation of the compound from the target is observed. By fitting the sensorgram data to kinetic models, the rate constants can be determined.

The detailed kinetic data obtained from SPR are invaluable for understanding the binding mechanism of this compound derivatives. For example, a slow dissociation rate is often a desirable characteristic for a drug candidate, as it can translate to a longer duration of action in vivo.

Illustrative Research Findings:

While specific experimental data for this compound derivatives are not extensively available in the public domain, the following table represents a hypothetical dataset for a series of such compounds targeting a protein kinase. This illustrates the type of data generated from an SPR analysis and how it can be used to compare the binding properties of different derivatives.

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (nM)
This compound1.2 x 10⁵5.0 x 10⁻³41.7
Derivative A (with R-group 1)2.5 x 10⁵1.0 x 10⁻³4.0
Derivative B (with R-group 2)1.8 x 10⁵8.0 x 10⁻⁴4.4
Derivative C (with R-group 3)3.0 x 10⁵9.0 x 10⁻³30.0

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry, also known as the thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. The binding of a ligand, such as a this compound derivative, to its target protein often results in a conformational stabilization of the protein structure. This increased stability is reflected in a higher melting temperature (Tₘ) of the protein-ligand complex compared to the protein alone.

The experiment is typically performed in a real-time PCR instrument. A fluorescent dye that preferentially binds to the hydrophobic regions of a protein is used. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, resulting in a significant increase in fluorescence. The Tₘ is determined as the midpoint of this unfolding transition.

A positive shift in the melting temperature (ΔTₘ) upon the addition of a compound is indicative of binding. The magnitude of the ΔTₘ can provide a qualitative measure of the binding affinity and is a valuable tool for screening compound libraries and for validating hits from primary screens.

For novel this compound derivatives, DSF can be employed to rapidly assess which compounds in a series bind to the target kinase and to rank them based on the extent of stabilization they confer. This information is complementary to the kinetic data from SPR and helps to build a more complete picture of the binding interaction.

Illustrative Research Findings:

The following table provides a hypothetical dataset from a DSF experiment, demonstrating the thermal stabilization of a target kinase by a series of this compound derivatives.

CompoundMelting Temperature (Tₘ) (°C)Thermal Shift (ΔTₘ) (°C)
Protein Only (Control)45.2-
This compound48.5+3.3
Derivative A (with R-group 1)52.7+7.5
Derivative B (with R-group 2)51.9+6.7
Derivative C (with R-group 3)47.1+1.9

Future Perspectives and Emerging Research Directions for 7 Methyl 1,4 Dihydropyrimido 4,5 D Pyrimidine Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine and its analogues will increasingly prioritize green chemistry principles to minimize environmental impact. rasayanjournal.co.in Traditional multi-step syntheses often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Emerging research focuses on developing one-pot, multicomponent reactions that improve efficiency while reducing waste. atmiyauni.ac.inresearchgate.net

Sustainable approaches that are gaining traction include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products. atmiyauni.ac.in

Solvent-free or aqueous synthesis: Using water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards environmentally benign chemistry. semanticscholar.orgresearchgate.net

Mechanochemical methods: Ball-milling and grindstone chemistry are solventless techniques that reduce waste and can lead to the formation of novel chemical structures. rasayanjournal.co.inrsc.org

Use of reusable catalysts: The development of solid-phase or magnetically separable catalysts can simplify product purification and allow for catalyst recycling, aligning with green chemistry goals. sharif.edu

These sustainable methods are not only environmentally responsible but also offer economic advantages through reduced solvent usage and waste disposal costs. rasayanjournal.co.in

Green Synthesis ApproachKey AdvantagesRepresentative Reference
Microwave-AssistedReduced reaction time, increased yield, greener chemistry atmiyauni.ac.in
Aqueous MediaEnvironmentally benign solvent, high purity products semanticscholar.orgresearchgate.net
Mechanochemical (Ball-Milling)Solvent-free, catalyst-free, mild conditions rsc.org
Reusable CatalystsEasy separation, reduced waste, cost-effective sharif.edu

Exploration of Multi-Targeting Analogues for Complex Diseases

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. mdpi.com A significant future direction for pyrimido[4,5-d]pyrimidine (B13093195) chemistry is the design of multi-target agents that can modulate several disease-related proteins simultaneously. This approach can offer superior efficacy and a lower likelihood of drug resistance compared to single-target therapies. mdpi.com

The pyrimido[4,5-d]pyrimidine scaffold has already shown promise in this area. For instance, derivatives have been developed as dual inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK4, which are crucial for cell cycle progression in cancer. nih.gov Other studies have explored this scaffold for the dual inhibition of RET and TRK kinases, both of which are implicated in various cancers. nih.gov In the context of Alzheimer's disease, novel pyrimido[4,5-d]pyrimidines have been synthesized with neuroprotective, antioxidant, and Aβ anti-aggregation properties, showcasing a multi-pronged therapeutic strategy. mdpi.com

Compound ClassTherapeutic AreaMultiple TargetsKey Findings
2,5,7-trisubstituted pyrimido[4,5-d]pyrimidinesCancerCDK2, CDK4Potent and selective inhibition of multiple CDKs. nih.gov
9H-pyrimido[4,5-b]indole derivativesCancerRET, TRKADiscovery of a novel scaffold for dual RET/TRK inhibition. nih.gov
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-aminesAlzheimer's DiseaseOxidative Stress, Aβ AggregationCompounds showed potent antioxidant, neuroprotective, and Aβ aggregation inhibition activities. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Future applications of AI/ML in this field include:

Predictive Modeling: Algorithms can be trained to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of virtual compounds before they are synthesized. semanticscholar.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a much wider chemical space than traditional methods. nih.gov This could lead to the discovery of novel this compound analogues with enhanced potency and selectivity.

Synthesis Prediction: AI can assist in planning more efficient and sustainable synthetic routes, a key aspect of modern drug development. emanresearch.org

By integrating AI and ML, researchers can accelerate the drug discovery process, reduce costs, and increase the success rate of bringing new therapies to the clinic. emanresearch.orgmdpi.com

Investigating Potential as PROTACs (Proteolysis Targeting Chimeras) or Covalent Inhibitors

Two cutting-edge areas of drug discovery, PROTACs and covalent inhibitors, offer exciting future possibilities for the pyrimido[4,5-d]pyrimidine scaffold.

PROTACs are bifunctional molecules that harness the cell's own protein disposal machinery to eliminate disease-causing proteins. They consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While research on pyrimido[4,5-d]pyrimidine-based PROTACs is still nascent, related heterocyclic systems like pyridopyrimidines have been successfully used to develop PROTACs targeting challenging cancer proteins like KRAS-G12D. nih.gov This provides a strong rationale for exploring the pyrimido[4,5-d]pyrimidine core as a warhead for novel protein degraders.

Covalent inhibitors form a permanent bond with their target protein, often leading to increased potency and prolonged duration of action. nih.gov This strategy is particularly effective for overcoming drug resistance mutations. nih.gov The pyrimido[4,5-d]pyrimidine scaffold could be functionalized with electrophilic "warheads," such as acrylamides or sulfonyl fluorides, designed to react with specific nucleophilic amino acid residues (like cysteine) in the active site of a target protein. nih.govmdpi.com

StrategyMechanism of ActionPotential Advantages
PROTACs Hijacks E3 ligase to induce targeted protein degradation.Can target "undruggable" proteins; catalytic mechanism. nih.gov
Covalent Inhibitors Forms an irreversible covalent bond with the target protein.High potency, long duration of action, can overcome resistance. nih.gov

Expanding Therapeutic Areas Based on Evolving Molecular Understanding

The versatility of the pyrimido[4,5-d]pyrimidine scaffold suggests its potential utility across a continually expanding range of diseases. nih.govbenthamdirect.com While historically investigated for applications like cancer and inflammation, recent research has unveiled promising activity in new therapeutic areas. nih.govbenthamdirect.com

Future research will likely focus on:

Antiviral Agents: Recent studies have identified 4,7-disubstituted pyrimido[4,5-d]pyrimidines with remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the scaffold's potential for developing novel antiviral drugs. mdpi.comnih.gov

Antiparasitic Drugs: The pyrimido[5,4-d]pyrimidine (B1612823) isomer has been identified as a promising scaffold for developing new treatments for neglected tropical diseases like sleeping sickness (Trypanosoma brucei) and leishmaniasis (Leishmania infantum). nih.gov

Antimicrobial Applications: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. The pyrimido[4,5-d]pyrimidine core is being explored in this context, with computational studies supporting its potential to inhibit various microbial pathogens. researchgate.net

Neuroprotection: Beyond the multi-target approach for Alzheimer's, the fundamental neuroprotective properties of these compounds could be explored for other neurodegenerative conditions like Parkinson's disease or amyotrophic lateral sclerosis (ALS). mdpi.com

This expansion into new therapeutic domains will be driven by a deeper understanding of the molecular targets and pathways that can be modulated by this privileged heterocyclic system. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-methyl-1,4-dihydropyrimido[4,5-d]pyrimidine and its derivatives?

  • Methodology :

  • Step 1 : Start with oxazolones or β-amino esters as precursors. Chlorination using POCl₃ and Me₂NPh at 105–110°C yields 7-chloro intermediates.
  • Step 2 : Amine substitution via nucleophilic displacement with primary/secondary amines in dioxane and triethylamine.
  • Step 3 : Cyclization using microwave-assisted [4 + 2] cycloaddition (e.g., uracil derivatives with glyoxylate imines) improves yield and efficiency .
  • Characterization : Confirm regiochemistry via single-crystal X-ray diffraction and mass spectrometry to track fragmentation patterns .

Q. How is the structural conformation of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolves axial/equatorial substituent arrangements and twist-boat conformations in saturated rings .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, N–H···S) to explain stability and packing .
  • Mass spectrometry : Identifies progressive loss of substituents (e.g., methyl groups) during fragmentation .

Q. What in vitro assays are used to evaluate cytotoxicity and antiviral activity?

  • Protocols :

  • Cell viability : MTT assays on cancer cell lines (e.g., NCI subpanel) at micromolar concentrations .
  • Antiviral screening : Dose-dependent inhibition of viral replication in HEK293T or HeLa cells, with IC₅₀ calculations .
  • Control experiments : Compare with reference drugs (e.g., doxorubicin) and validate via COMPARE algorithm for mechanistic insights .

Advanced Research Questions

Q. How do substituents at the 7-position influence affinity for EGFR mutants like C797S?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to EGFR’s ATP pocket by forming halogen bonds with Ser797 .
  • Bulky substituents (e.g., acetylpiperazine) improve selectivity against wild-type EGFR (IC₅₀: 3.1 nM for C797S vs. >1 µM for WT) .
  • Data validation : Use kinase inhibition assays (ADP-Glo™) and BaF3 cell proliferation models to correlate IC₅₀ with mutant specificity .

Q. How can structural modifications improve pharmacokinetic properties of dihydropyrimido-pyrimidine derivatives?

  • Strategies :

  • LogP optimization : Introduce polar groups (e.g., piperazine) to reduce hepatic clearance while maintaining blood-brain barrier penetration .
  • Metabolic stability : Replace methyl groups with deuterium at labile positions to slow CYP450-mediated oxidation .
  • In vivo validation : Conduct pharmacokinetic studies in murine models, monitoring AUC and half-life via LC-MS/MS .

Q. How to resolve contradictions in reported biological activities across similar derivatives?

  • Approaches :

  • Comparative docking : Use molecular dynamics (e.g., Schrödinger Suite) to identify off-target interactions (e.g., fatty acid amide hydrolase vs. EGFR) .
  • Dose-response profiling : Test compounds at multiple concentrations (1 nM–100 µM) to distinguish assay-specific artifacts .
  • Meta-analysis : Cross-reference bioactivity data with substituent electronic profiles (Hammett constants) .

Q. What computational tools predict drug-like properties of novel dihydropyrimido-pyrimidines?

  • Workflow :

  • ADMET prediction : SwissADME or QikProp for calculating PSA (<90 Ų), Rule of Five compliance, and CYP inhibition .
  • Binding free energy : MM-GBSA calculations in Desmond to rank derivatives by EGFR mutant binding affinity .
  • Scaffold hopping : Use DeepChem or AutoGrow4 to generate analogs with preserved hinge-region interactions .

Q. How to design irreversible EGFR inhibitors using this scaffold?

  • Key Modifications :

  • Covalent warheads : Introduce acrylamide groups at C3 to target Cys797 via Michael addition (validate by mass spectrometry) .
  • Reversibility testing : Pre-incubate compounds with excess glutathione to confirm covalent binding .
  • Selectivity screens : Profile against kinases with conserved cysteine residues (e.g., BTK, JAK3) .

Methodological Tables

Table 1 : Representative IC₅₀ Values of 7-Methyl Derivatives

CompoundTarget (EGFR Mutant)IC₅₀ (nM)Cell LineReference
JND3229 analogL858R/T790M/C797S3.1BaF3
Derivative 6i19del/T790M/C797S316H1975
Irreversible analogWT EGFR>1000A431

Table 2 : Synthetic Yields Under Different Conditions

MethodReagents/ConditionsYield (%)Reference
Microwave cyclizationGlyoxylate imines, 150°C, 20 min85–92
Amine substitutionEt₃N, dioxane, 80°C, 12 h70–88
ChlorinationPOCl₃, Me₂NPh, 110°C, 6 h90–95

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Feasible Synthetic Routes

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7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine
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Reactant of Route 2
7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.